Ethyl 2-methoxypropanoate

説明

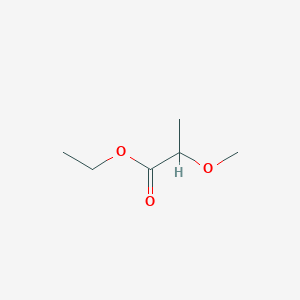

Ethyl 2-methoxypropanoate is an organic compound with the molecular formula C6H12O3. It is an ester derived from the reaction between 2-methoxypropanoic acid and ethanol. This compound is known for its applications in various industrial and research settings due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxypropanoate can be synthesized through the esterification of 2-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion and remove water formed during the process.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. This method ensures a higher yield and purity of the product. The reaction conditions are optimized to maintain a steady state, with efficient removal of by-products and recycling of unreacted starting materials.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 2-methoxypropanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: 2-methoxypropanoic acid and ethanol.

Reduction: 2-methoxypropanol.

Transesterification: Various esters depending on the alcohol used.

科学的研究の応用

Anti-inflammatory and Analgesic Potential

Recent studies have investigated the anti-inflammatory properties of ethyl 2-methoxypropanoate derivatives. For instance, a compound synthesized from ethyl isobutyrate demonstrated significant inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are pivotal in inflammatory pathways. The in vitro IC50 values were reported as follows:

- COX-1: 314 μg/mL

- COX-2: 130 μg/mL

- 5-LOX: 105 μg/mL

Molecular docking studies indicated that the compound binds effectively to the active sites of these enzymes, suggesting potential for drug development aimed at treating inflammation-related conditions .

Antinociceptive Studies

In vivo studies using a carrageenan-induced paw edema model showed that the compound significantly reduced edema at various dosages (10 mg/kg to 30 mg/kg), with the highest reduction observed at 30 mg/kg (40.58% reduction). This positions this compound as a promising candidate for pain management therapies .

Food Industry Applications

This compound is widely used as a flavoring agent due to its pleasant aroma and taste profile. It is found in various food products, including:

- Fruits: Detected in apples, pineapples, and blackberries.

- Beverages: Commonly used in alcoholic beverages like wine.

The compound's presence in these foods suggests its potential as a biomarker for dietary intake .

Solvent Properties

This compound serves as an effective solvent in various chemical reactions, particularly in organic synthesis. Its ability to dissolve a wide range of organic compounds makes it valuable in laboratory settings.

Chemical Synthesis

The compound is utilized in synthesizing other chemicals and esters, contributing to the production of fragrances and pharmaceuticals.

Data Table: Summary of Applications

Case Study 1: Anti-inflammatory Research

A study published in Pharmaceuticals focused on synthesizing derivatives of ethyl isobutyrate to evaluate their anti-inflammatory properties. The findings suggested that these compounds could serve as safer alternatives to traditional NSAIDs due to their selective inhibition of COX-2 over COX-1 .

Case Study 2: Flavor Profile Enhancement

Research into the aging process of Huangjiu (a traditional Chinese wine) revealed that this compound plays a crucial role in enhancing volatile flavor compounds during fermentation, thus improving the overall sensory profile of the beverage .

作用機序

The mechanism of action of ethyl 2-methoxypropanoate primarily involves its role as an ester. In hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to produce the corresponding acid and alcohol. The molecular targets include enzymes that facilitate ester hydrolysis, and the pathways involved are those related to ester metabolism.

類似化合物との比較

Ethyl acetate: Another ester with similar solvent properties but derived from acetic acid.

Methyl 2-methoxypropanoate: A methyl ester variant with slightly different physical properties.

Uniqueness: this compound is unique due to the presence of the methoxy group, which imparts distinct chemical reactivity and physical properties compared to other esters like ethyl acetate. This makes it particularly useful in specific industrial applications where such properties are desired.

生物活性

Ethyl 2-methoxypropanoate, also known as ethyl 2-methylpropanoate or isobutyric acid ethyl ester, is an organic compound classified under carboxylic acid esters. This compound has garnered interest in various fields due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

This compound has the molecular formula and is characterized by its sweet, alcoholic taste. It is commonly found in red wine and various fruits such as apples and pineapples, indicating its presence as a secondary metabolite with potential health implications .

Anti-Inflammatory Effects

Recent studies have focused on the anti-inflammatory properties of this compound. A significant investigation evaluated its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response.

- Enzyme Inhibition :

- Carrageenan-Induced Edema Model :

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of this compound with target enzymes. The binding energies observed were:

These results indicate a strong affinity for these enzymes, suggesting potential therapeutic applications in managing inflammation.

Study on Anti-Inflammatory Activity

A study published in November 2024 focused on synthesizing a derivative of this compound (referred to as MAK01) and evaluating its anti-inflammatory properties. The findings included:

- Significant inhibition of COX-2 compared to COX-1.

- Promising results when compared to established anti-inflammatory drugs like celecoxib .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound indicates good oral bioavailability and the ability to cross the blood-brain barrier effectively. This property enhances its potential use in treating central nervous system-related inflammatory conditions .

特性

IUPAC Name |

ethyl 2-methoxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4-9-6(7)5(2)8-3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRLOJCOIKOQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-39-4 | |

| Record name | Ethyl 2-methoxypropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。